6-(5-Chloro-2-methoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-CHLORO-2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-CHLORO-2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves several steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and furan moieties, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity.
Comparison with Similar Compounds
Compared to other triazolothiadiazole derivatives, 4-CHLORO-2-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER stands out due to its unique structural features and diverse pharmacological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,3,4-Oxadiazoles: These compounds also exhibit significant pharmacological activities but have different structural frameworks compared to triazolothiadiazoles.
Properties
Molecular Formula |
C14H9ClN4O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9ClN4O2S/c1-20-10-5-4-8(15)7-9(10)13-18-19-12(11-3-2-6-21-11)16-17-14(19)22-13/h2-7H,1H3 |
InChI Key |
LMOSIPPTJQUEOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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